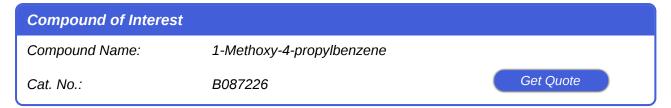


In-Depth Technical Guide: p-Propylanisole (CAS No. 104-45-0)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Propylanisole, systematically known as **1-methoxy-4-propylbenzene**, is an aromatic organic compound valued for its characteristic sweet, anise-fennel-like aroma with nuances of sassafras and herbs.[1][2] While it occurs naturally in plants and foods such as anise, capers, and katsuobushi (dried bonito), it is often synthesized to ensure consistent quality and purity for its primary applications.[1][2] Its main uses are as a fragrance and flavoring agent in cosmetics, personal care products, and various food and beverage items.[3] Additionally, its properties make it a useful chemical intermediate and solvent in organic synthesis.[3][4] This document provides a comprehensive technical overview of its chemical properties, synthesis, spectral data, and toxicological profile.

Common Synonyms: Dihydroanethole, 4-n-Propylanisole, Methyl p-propylphenyl ether, **1-Methoxy-4-propylbenzene**.[5]

Physicochemical Properties

p-Propylanisole is a colorless to pale yellow oily liquid at room temperature.[3] Its key physical and chemical properties are summarized in the table below.



Property	Value	Reference(s)
CAS Number	104-45-0	[5]
Molecular Formula	C10H14O	[3]
Molecular Weight	150.22 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Sweet, anise, sassafras-like, herbaceous	[1]
Density	0.941 g/mL at 25 °C	[6]
Boiling Point	215 °C	[6]
Refractive Index	n20/D 1.504	[6]
Flash Point	90 °C (194 °F) - Closed Cup	[6]
Solubility	Soluble in ethanol and most oils. Insoluble in glycerol and propylene glycol.	[6]

Synthesis and Manufacturing

The primary industrial synthesis of p-propylanisole involves the catalytic hydrogenation of anethole, a closely related and abundant natural compound. This process selectively reduces the double bond of the propenyl group without affecting the aromatic ring or the methoxy group.

Experimental Protocol: Synthesis via Hydrogenation

Objective: To synthesize p-propylanisole by the selective hydrogenation of trans-anethole.

Materials:

- trans-Anethole
- Nickel catalyst (e.g., Raney Nickel)
- Hydrogen gas (H₂)



- Solvent (e.g., Ethanol)
- Pressurized reaction vessel (autoclave/hydrogenator)

Procedure:

- The reaction vessel is charged with trans-anethole and a suitable solvent, such as ethanol.
- A catalytic amount of a nickel catalyst is added to the mixture.
- The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
- The vessel is pressurized with hydrogen gas to the desired pressure.
- The mixture is heated to a temperature range of 60–95 °C while being agitated or stirred to ensure efficient mixing.[6]
- The reaction is monitored by measuring hydrogen uptake or by analytical techniques like Gas Chromatography (GC) to determine the consumption of the starting material.
- Upon completion, the reactor is cooled, and the excess hydrogen pressure is safely vented.
- The reaction mixture is filtered to remove the nickel catalyst.
- The solvent is removed from the filtrate via distillation.
- The resulting crude p-propylanisole is purified by fractional distillation under reduced pressure to yield the final product with high purity.



Synthesis Workflow of p-Propylanisole Reaction Conditions Itrans-Anethole Hydrogen Gas (H₂) Nickel Catalyst 60-95 °C & Pressure Catalytic Hydrogenation Filtration & Distillation p-Propylanisole

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Synthesis Workflow of p-Propylanisole

Spectroscopic and Analytical Data Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of p-propylanisole shows a prominent molecular ion peak and a characteristic fragmentation pattern. The base peak results from the stable benzylic cation formed upon loss of an ethyl group.



m/z	Relative Intensity (%) Proposed Fragment	
150	~18	[M] ⁺ (Molecular Ion)
121	100	[M - C₂H₅] ⁺
91	~10	[C ₇ H ₇]+
77	~9	[C ₆ H ₅] ⁺

Data sourced from NIST Mass Spectrometry Data Center.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)	Intensity	Assignment	
3050 - 3000	Medium	Aromatic C-H Stretch	
2965 - 2850	Strong	Alkyl C-H Stretch (propyl & methoxy)	
1612, 1514	Strong	Aromatic C=C Stretch	
1248	Strong	Aryl-O (Ether) Asymmetric Stretch	
1038	Strong	Aryl-O (Ether) Symmetric Stretch	
825	Strong	p-Disubstituted Benzene C-H Bend (out-of-plane)	

Data sourced from NIST/EPA Gas-Phase Infrared Database.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a definitive structural map of the molecule. The data presented below is consistent with the structure of **1-methoxy-4-propylbenzene**.



¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.10	d, J = 8.6 Hz	2Н	H-2, H-6 (Aromatic)
6.83	d, J = 8.6 Hz	2H	H-3, H-5 (Aromatic)
3.79	S	3H	-OCH₃ (Methoxy)
2.54	t, J = 7.6 Hz	2H	H-7 (Ar-CH ₂)
1.61	sext, J = 7.5 Hz	2H	H-8 (-CH ₂ -)

| 0.93 | t, J = 7.4 Hz | 3H | H-9 (-CH₃) |

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
157.8	C-4 (C-O)
134.8	C-1 (C-Alkyl)
129.4	C-2, C-6
113.7	C-3, C-5
55.2	C-10 (-OCH ₃)
37.4	C-7 (Ar-CH ₂)
24.7	C-8 (-CH ₂ -)

| 13.9 | C-9 (-CH₃) |

NMR data interpreted from supporting information of a peer-reviewed publication.

Analytical Methods

Objective: To determine the purity of a p-propylanisole sample.



Instrumentation & Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Column: A non-polar capillary column (e.g., DB-1, HP-5MS, 30 m x 0.25 mm ID, 0.25 μm film thickness) is suitable.[6]
- · Carrier Gas: Helium or Hydrogen.
- Injector: Split/splitless type, operated in split mode.
- Temperatures:
 - Injector: 250 °C
 - Detector: 280 °C
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 240 °C.
 - Final hold: Hold at 240 °C for 5 minutes.
- Sample Preparation: Dilute the p-propylanisole sample in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 μg/mL.
- Injection: Inject 1 μL of the prepared sample.

Data Analysis: Purity is determined by calculating the peak area percentage. The area of the p-propylanisole peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Biological Activity and Metabolism

p-Propylanisole is not primarily investigated for targeted pharmacological activity. Its biological relevance is mainly in the context of its metabolism and safety as a food additive and fragrance



ingredient.

Human Metabolism

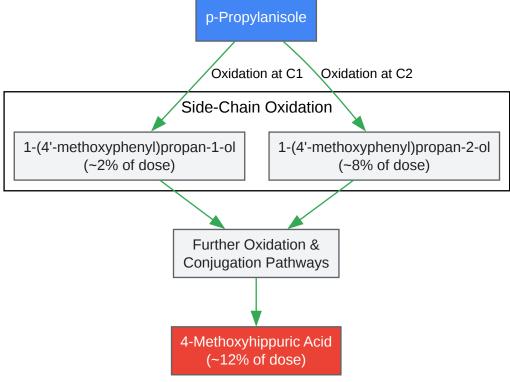
Studies in human volunteers using ¹⁴C-labeled p-propylanisole have elucidated its metabolic fate. After oral administration, the compound undergoes side-chain oxidation. The majority of the dose is eliminated in the urine and as ¹⁴CO₂ in expired air.

The principal urinary metabolites identified are:

- 4-Methoxyhippuric acid (~12% of dose)
- 1-(4'-methoxyphenyl)propan-2-ol (~8% of dose)
- 1-(4'-methoxyphenyl)propan-1-ol (~2% of dose)

This indicates that the primary metabolic pathways involve oxidation of the propyl side-chain at the benzylic (C1) and C2 positions, followed by further oxidation and conjugation reactions leading to the formation of hippuric acid derivatives.

Metabolic Pathway of p-Propylanisole in Humans





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Metabolic Pathway of p-Propylanisole in Humans

Toxicological Profile

The safety of p-propylanisole has been evaluated for its use in consumer products. Toxicological data, including read-across from structurally similar compounds like p-methylanisole, indicates a low order of acute toxicity and no significant concerns for genotoxicity, reproductive toxicity, or skin sensitization at current usage levels.

Acute Toxicity

Test	Species	Route	Value	Reference(s)
LD ₅₀	Rat	Oral	4.4 g/kg	[6]
LD ₅₀	Mouse	Oral	7.30 g/kg	[6]
LD ₅₀	Rabbit	Dermal	> 5 g/kg	[6]

Other Toxicological Endpoints

- Genotoxicity: Based on data from the read-across analog p-methylanisole (CAS # 104-93-8),
 p-propylanisole is not expected to be genotoxic.
- Repeated Dose and Reproductive Toxicity: A Margin of Exposure (MOE) greater than 100
 was calculated for these endpoints, indicating no safety concerns.
- Skin Sensitization: Data from read-across analog p-methylanisole shows no safety concerns for skin sensitization under the current declared levels of use.

Environmental Hazards

p-Propylanisole is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment (Hazard Code: N; Risk Phrase: R51/53).[6] Care should be taken to avoid its release into the environment.



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